

Pozotinib (CAS RN: 1363381-41-2): A Technical Guide for Advanced Research

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Compound of Interest

Compound Name:	<i>methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate</i>
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An In-Depth Review of a Potent, Oral Tyrosine Kinase Inhibitor for HER2 Exon 20 Mutant Non-Small Cell Lung Cancer

Foreword

This technical guide provides a comprehensive overview of Pozotinib (CAS RN: 1363381-41-2), a novel, orally administered, irreversible pan-HER tyrosine kinase inhibitor.^{[1][2]} It is intended for researchers, scientists, and drug development professionals engaged in the study and application of targeted cancer therapies. This document synthesizes publicly available data from preclinical and clinical studies to offer a detailed characterization of Pozotinib, with a particular focus on its application in non-small cell lung cancer (NSCLC) harboring HER2 exon 20 insertion mutations.^{[3][4]}

Core Compound Characterization

Chemical Identity:

- Systematic Name: 1-(4-(4-(3,4-dichloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl)oxy)piperidin-1-yl)prop-2-en-1-one
- CAS Number: 1363381-41-2
- Molecular Formula: C₂₉H₂₉Cl₂FN₄O₄

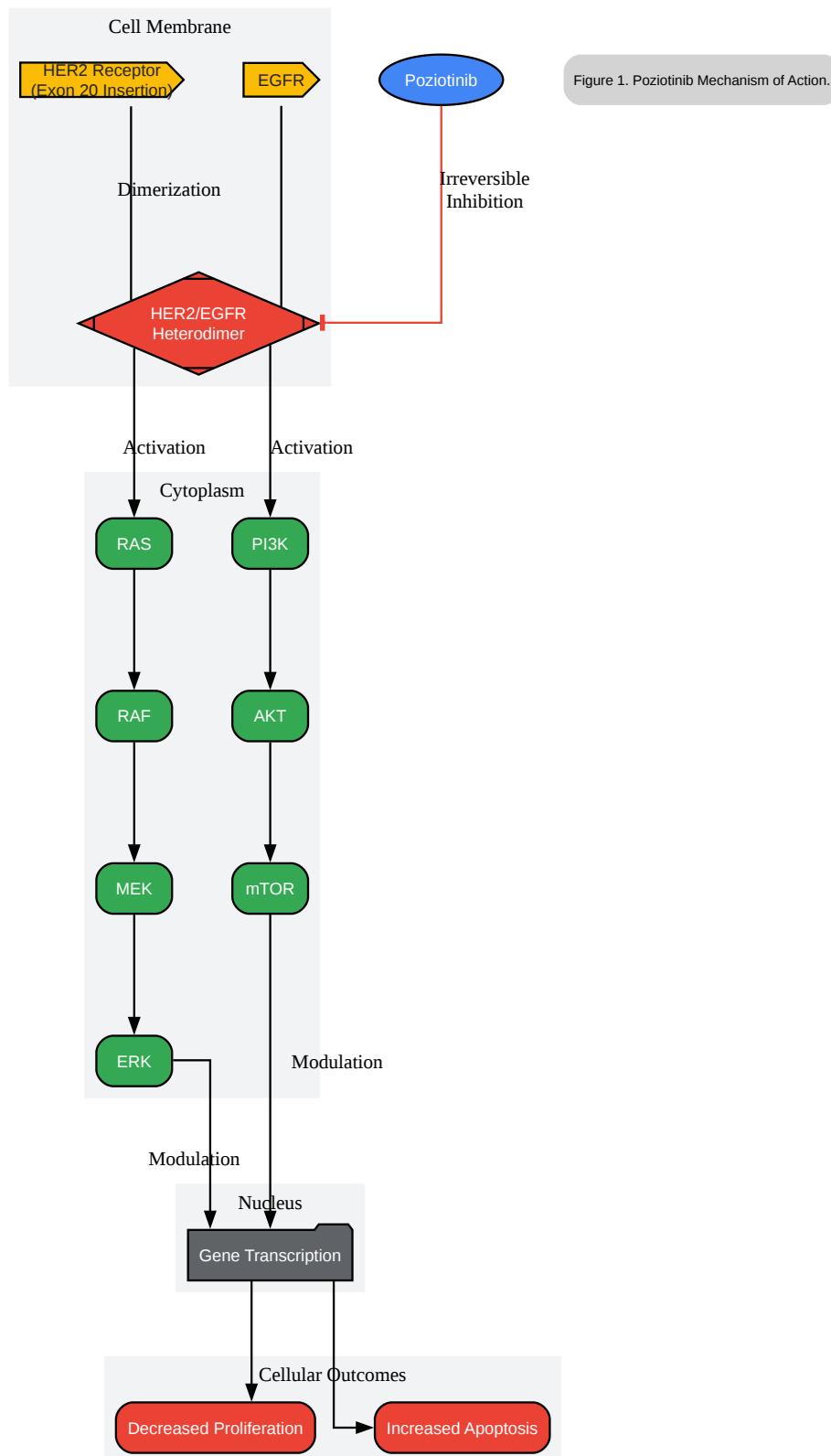
- Alternate Designations: HM781-36B, NOV120101[5]

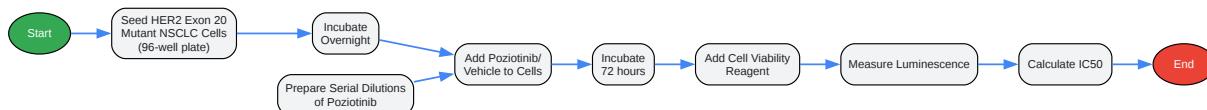
Poziotinib is a quinazoline-based irreversible tyrosine kinase inhibitor.[6] Its structure is designed to covalently bind to the kinase domain of HER family receptors, leading to sustained inhibition.

Mechanism of Action and Signaling Pathway

Poziotinib functions as an irreversible pan-HER inhibitor, demonstrating potent activity against epidermal growth factor receptor (EGFR/HER1), HER2, and HER4.[1][7] The key to its mechanism lies in its ability to overcome the steric hindrance created by exon 20 insertion mutations in EGFR and HER2, a challenge for many other tyrosine kinase inhibitors (TKIs).[4][6] These mutations alter the conformation of the drug-binding pocket, but Poziotinib's smaller size and flexible core allow it to effectively bind and inhibit these mutated kinases.[6]

Upon binding, Poziotinib blocks the tyrosine kinase activity of the receptor, thereby inhibiting autophosphorylation and the subsequent activation of downstream signaling pathways critical for tumor cell proliferation, survival, and differentiation.[8][9] The primary pathways affected are the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways.[10][11]





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Caption: Figure 2. Workflow for In Vitro Proliferation Assay.

Western Blot Analysis of Pathway Inhibition

This protocol is for verifying the inhibition of HER2 signaling by Pozotinib.

Objective: To detect changes in the phosphorylation status of HER2 and downstream effectors like AKT and ERK.

Procedure:

- Cell Treatment: Culture HER2 exon 20 mutant cells to 70-80% confluence. Treat with varying concentrations of Pozotinib (and a vehicle control) for a defined period (e.g., 2-6 hours).
- Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine protein concentration using a BCA assay.
- SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
- Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-HER2, total HER2, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

- Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify band intensities to determine the relative phosphorylation levels.

Mechanisms of Resistance

As with other targeted therapies, acquired resistance to Pozotinib can develop. Studies have begun to elucidate the underlying mechanisms.

- On-Target Resistance: Secondary mutations in the EGFR kinase domain, such as the T790M mutation, have been identified in patients who developed resistance to Pozotinib. [\[12\]](#)* Bypass Track Activation: Reactivation of the MAPK/PI3K pathways through other receptor tyrosine kinases (e.g., ErbB4) or downstream mutations (e.g., KRAS) can circumvent the inhibition of HER2. [\[12\]](#)* Other Alterations: Amplifications of MET, EGFR, and CDK6 have also been identified as potential EGFR-independent resistance mechanisms. [\[12\]](#)

Regulatory Status

In December 2021, the U.S. Food and Drug Administration (FDA) accepted a New Drug Application (NDA) for Pozotinib for the treatment of patients with previously treated locally advanced or metastatic NSCLC with HER2 exon 20 insertion mutations, based on the results of the ZENITH20 trial. [\[7\]](#)[\[13\]](#) However, in November 2022, the FDA issued a Complete Response Letter (CRL), indicating that the application could not be approved in its present form and that additional data from a randomized controlled study would be required. [\[14\]](#) Following this, the sponsoring company announced the de-prioritization of the Pozotinib program. [\[14\]](#)

Conclusion

Pozotinib (CAS RN: 1363381-41-2) is a potent, irreversible pan-HER inhibitor that has demonstrated clinically meaningful antitumor activity in the difficult-to-treat population of NSCLC patients with HER2 exon 20 insertion mutations. [\[15\]](#)[\[16\]](#) Its unique structural properties allow it to overcome the steric hindrance that limits the efficacy of other TKIs against these

specific mutations. [6] While its path to regulatory approval has faced challenges, the extensive clinical data provides a robust characterization of its efficacy and safety profile. The insights gained from the study of Poziotinib continue to be valuable for the ongoing development of targeted therapies for genetically defined cancers.

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